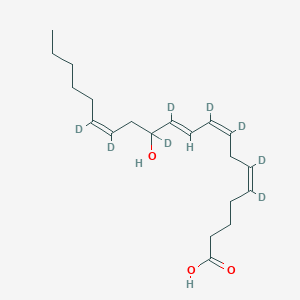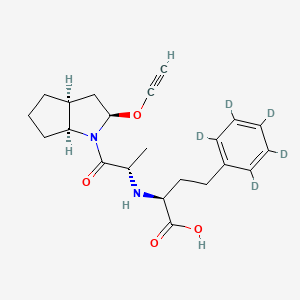
1-epi-Ramiprilat-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-epi-Ramiprilat-d5 is a deuterium-labeled derivative of 1-epi-Ramiprilat. It is a stable isotope compound used primarily in scientific research. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often employed to study the pharmacokinetics and metabolic pathways of drugs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-epi-Ramiprilat-d5 involves the incorporation of deuterium into the molecular structure of 1-epi-Ramiprilat. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D₂O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source in the presence of a catalyst to achieve the desired deuterium incorporation.
Purification: Techniques such as chromatography are employed to purify the final product and ensure its isotopic purity.
化学反应分析
Types of Reactions: 1-epi-Ramiprilat-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
1-epi-Ramiprilat-d5 has a wide range of applications in scientific research, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of drugs in the body.
Drug Development: Helps in understanding the stability and efficacy of new drug formulations.
Biological Research: Employed in studies involving enzyme interactions and metabolic processes.
Industrial Applications: Used in the development of stable isotope-labeled compounds for various industrial processes.
作用机制
The mechanism of action of 1-epi-Ramiprilat-d5 is similar to that of its parent compound, 1-epi-Ramiprilat. It acts as an inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The deuterium labeling does not significantly alter the mechanism but allows for detailed study of the compound’s pharmacokinetics.
相似化合物的比较
Ramiprilat: The active metabolite of Ramipril, an ACE inhibitor used to treat hypertension.
Ramiprilat-d4: Another deuterium-labeled derivative of Ramiprilat.
Ramiprilat Acyl Glucuronide: A metabolite formed through glucuronidation of Ramiprilat.
Uniqueness: 1-epi-Ramiprilat-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in drug development and metabolic research.
属性
分子式 |
C22H28N2O4 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2R,3aS,6aS)-2-ethynoxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-1-oxopropan-2-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C22H28N2O4/c1-3-28-20-14-17-10-7-11-19(17)24(20)21(25)15(2)23-18(22(26)27)13-12-16-8-5-4-6-9-16/h1,4-6,8-9,15,17-20,23H,7,10-14H2,2H3,(H,26,27)/t15-,17-,18-,19-,20+/m0/s1/i4D,5D,6D,8D,9D |
InChI 键 |
LVDYMYDVGRMYLR-JPLSUFSFSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2OC#C)[2H])[2H] |
规范 SMILES |
CC(C(=O)N1C2CCCC2CC1OC#C)NC(CCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)
![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)
![N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)



![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)
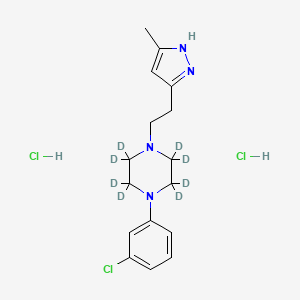
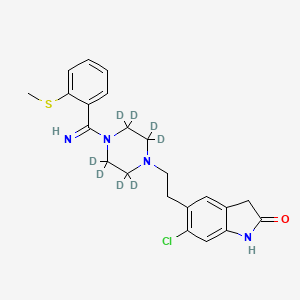

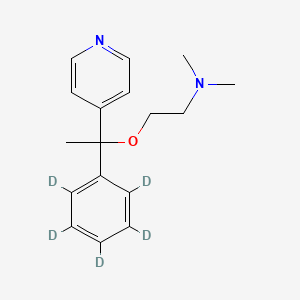

![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
